molecular formula C16H21ClN2O3S B2883120 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941886-90-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2883120
CAS RN: 941886-90-4
M. Wt: 356.87
InChI Key: GLBKONMEPXIYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, potentially leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.

Result of Action

The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from dividing and proliferating . This could potentially be used to halt the growth of rapidly dividing cells, such as cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide has several advantages as a tool compound for cancer research. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the role of BRD4 in cancer. In addition, this compound has been shown to be selective for BRD4, with minimal off-target effects. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of BRD4, which can make it difficult to interpret the effects of BRD4 inhibition on cellular processes. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, there is interest in studying the effects of BRD4 inhibition on other cellular processes, such as DNA damage response and immune signaling. Finally, there is potential for the development of this compound as a therapeutic agent for cancer. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and include 4-chloro-3-nitrobenzene and cyclohexanecarboxylic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting amine is then protected using a sulfonamide group to prevent unwanted reactions in subsequent steps. The protected amine is then coupled with a key intermediate, which is prepared by reacting 1,1-dioxidoisothiazolidine-2,4-dione with aniline. The final step involves deprotection of the sulfonamide group to yield this compound.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in several types of cancer, including breast, lung, and prostate cancer. In vitro studies have demonstrated that this compound inhibits the activity of a protein called BRD4, which plays a key role in the regulation of gene expression. By inhibiting BRD4, this compound prevents the expression of genes that are critical for the survival and proliferation of cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h7-8,11-12H,1-6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBKONMEPXIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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